molecular formula C20H13Cl2N3O2 B2363990 N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-34-8

N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2363990
CAS RN: 941909-34-8
M. Wt: 398.24
InChI Key: CTALQJOBRCHHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N3O2 and its molecular weight is 398.24. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Reactivity

"N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a compound that might be synthesized through various chemical reactions, including microwave-assisted synthesis, reactions with chromone-3-carboxamides, and through the formation of carboxamide derivatives. These methods involve reactions with primary and secondary amines, fusion with hydrazine hydrate, and interaction with carbon nucleophiles such as ethyl cyanoacetate and malononitrile. The compound and its derivatives have been explored for their reactivity, leading to the formation of several heterocyclic compounds, showcasing its versatility as a precursor in synthetic organic chemistry (Abdalha et al., 2011) (Kornev et al., 2019).

Crystal Structure and Molecular Interaction

The crystal structure and molecular interactions, such as hydrogen bonding patterns of compounds related to "N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide," have been investigated to understand their physical and chemical properties better. Studies on anticonvulsant enaminones have provided insights into their molecular geometry and intermolecular interactions, which are crucial for their biological activities and could be related to the structural analysis of similar compounds (Kubicki et al., 2000).

Biological Activities and Potential Applications

Research on derivatives and structurally similar compounds to "N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" includes their synthesis and evaluation for various biological activities. This includes their potential as antibiotics, antibacterial agents, and their role in synthesizing compounds with potential antidepressant and nootropic activities. These studies indicate the broad spectrum of possible applications of such compounds in developing new therapeutics (Ahmed, 2007) (Thomas et al., 2016).

Antimicrobial and Antitubercular Activity

Compounds with a core structure similar to "N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the understanding of the compound's potential in treating infectious diseases and the development of new antimicrobial agents, highlighting the importance of such compounds in medicinal chemistry and drug discovery efforts (Gad-Elkareem et al., 2011) (Iman et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c21-15-6-3-13(4-7-15)12-25-9-1-2-17(20(25)27)19(26)24-18-10-16(22)8-5-14(18)11-23/h1-10H,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTALQJOBRCHHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-cyanophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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